

Comparative catalytic activity of 5-Aminoisophthalic acid-supported catalysts.

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A Comparative Guide to the Catalytic Activity of **5-Aminoisophthalic Acid**-Supported Catalysts

The strategic design of heterogeneous catalysts is a cornerstone of modern chemistry, with metal-organic frameworks (MOFs) and coordination polymers emerging as a versatile class of materials. Among the vast array of organic linkers used in their synthesis, **5-aminoisophthalic acid** (5-AIPA) has garnered significant attention. Its rigid backbone, coupled with the coordinating carboxylate groups and a functional amino group, allows for the construction of robust frameworks with tunable catalytic properties. This guide provides a comparative analysis of the catalytic performance of various 5-AIPA-supported catalysts, drawing upon experimental data from recent studies.

Comparative Catalytic Performance

The catalytic activity of 5-AIPA-based materials is profoundly influenced by the choice of the metal center and the overall structure of the framework. The following tables summarize the quantitative data for different catalytic reactions.

Knoevenagel Condensation

The Knoevenagel condensation of benzaldehyde with malononitrile is a benchmark reaction for evaluating the catalytic activity of solid basic catalysts. A study comparing five novel coordination compounds synthesized using **5-aminoisophthalic acid** (H2aipa) and various coligands demonstrated their efficacy as heterogeneous catalysts for this reaction.[1]



Catalyst	Metal Center	Co-ligand	Yield (%)	Time (h)
1	Со	2,2'-biimidazole	>99	10
2	Ni	2,2'-biimidazole	>99	10
3	Cd	2,2'-biimidazole	>99	10
4	Ni	1,4-bis(pyrid-4- yl)benzene	>99	10
5	Ni	1,2-di(4- pyridyl)ethane	>99	10

Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1.2 mmol), catalyst (5 mol% based on metal), ethanol (5 mL), 80 °C.[1]

Peroxidative Oxidation of Alcohols and Henry Reaction

Metal-organic frameworks synthesized from a pyridyl-based isophthalic acid derivative, 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, have been shown to be effective catalysts for the microwave-assisted peroxidative oxidation of alcohols and the Henry (nitroaldol) reaction.[2][3] The copper-based MOF, in particular, exhibited high efficiency.[2][3]

Catalyst	Metal Center	Reaction	Substrate	Product	Yield (%)
[{Cu(L1) (DMF)} ·DMF·H2O]n	Cu	Oxidation	Benzyl alcohol	Benzaldehyd e	98
[Zn(L1) (H2O)]n	Zn	Oxidation	Benzyl alcohol	Benzaldehyd e	85
[Cd(L1)]n	Cd	Oxidation	Benzyl alcohol	Benzaldehyd e	78
[{Cu(L1) (DMF)} ·DMF·H2O]n	Cu	Henry Reaction	Benzaldehyd e	1-phenyl-2- nitroethanol	92



L1 = 5-{(pyridin-4-ylmethyl)amino}isophthalic acid. Oxidation reaction conditions: alcohol (1 mmol), TBHP (2 mmol), catalyst (1 mol%), microwave irradiation (100 W), 80 °C, 30 min. Henry reaction conditions: aldehyde (1 mmol), nitromethane (5 mmol), catalyst (2 mol%), water (5 mL), 60 °C, 4 h.[2][3]

Photocatalytic Degradation of Organic Dyes and Phenol

MOFs based on 5-AIPA have demonstrated significant potential in environmental remediation through the photocatalytic degradation of pollutants. Several studies have investigated the efficacy of these materials in degrading organic dyes like methylene blue (MB), methyl orange (MO), and rhodamine B (RhB), as well as phenol.

A Ni(II) MOF, {[Ni(L)(bpt)(H2O)]·2H2O}n (where H2L = **5-aminoisophthalic acid** and bpt = 2,5-bis(4-pyridyl)-1,3,4-thiadiazole), showed good photocatalytic activity for the degradation of various dyes, with the highest efficiency observed for methylene blue.[4]

Catalyst	Dye	Degradation (%)	Time (min)
{[Ni(L)(bpt) (H2O)]·2H2O}n	Methylene Blue	~90	180
Methylene Violet	~70	180	
Rhodamine B	~60	180	

Another study compared two coordination polymers, [Zn(5-aip)(bpy)0.5]·H2O and [Ni(5-aip) (bpy)0.5(H2O)]·2H2O, for the degradation of MO and MB. The zinc-based polymer exhibited superior performance for MO degradation.[5]

Catalyst	Dye	Degradation (%)	Time (min)
[Zn(5-aip) (bpy)0.5]·H2O	Methyl Orange	92.8	120
Methylene Blue	77.7	120	
[Ni(5-aip) (bpy)0.5(H2O)]·2H2O	Methylene Blue	68.2	120



Furthermore, a series of transition metal complexes with 5-AIPA were synthesized and their ability to photodegrade phenol was evaluated.[6][7]

Catalyst	Metal Center	Phenol Degradation (%)	Time (h)
[CoL(H2O)]	Со	~75	4
[ZnL(H2O)]	Zn	~60	4
[Ni(HL)2(H2O)2]·2H2 O	Ni	~85	4
[CdL(H2O)]·H2O	Cd	~50	4

L = 5-aminoisophthalate[7]

C-S Cross-Coupling Reaction

A copper-based MOF, [CuAIPA·2H2O]n, has been successfully employed as a recyclable heterogeneous catalyst for the C-S cross-coupling reaction between thiophenols and iodobenzenes to synthesize diphenyl sulfide derivatives.[8] The catalyst demonstrated good to excellent yields for a variety of substrates.[8]

Entry	lodobenzene	Thiophenol	Yield (%)
1	Iodobenzene	Thiophenol	95
2	4-lodotoluene	Thiophenol	92
3	4-Iodoanisole	Thiophenol	90
4	1-Chloro-4- iodobenzene	Thiophenol	88
5	Iodobenzene	4-Methylthiophenol	93

Reaction conditions: Iodobenzene derivative (1 mmol), thiophenol derivative (1.2 mmol), K2CO3 (2 mmol), [CuAIPA·2H2O]n (0.02 g), DMF (3 mL), 110 °C, 12 h.[8]



Experimental Protocols

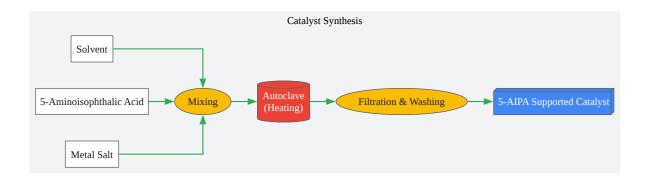
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are the generalized experimental protocols for the synthesis of 5-AIPA supported catalysts and their application in catalysis.

General Synthesis of 5-AIPA based MOFs (Hydrothermal/Solvothermal Method)

- Reactant Mixture: In a typical synthesis, a metal salt (e.g., Co(NO3)2·6H2O, NiCl2·6H2O, Zn(NO3)2·6H2O, Cd(NO3)2·4H2O) and 5-aminoisophthalic acid are dissolved in a solvent or a mixture of solvents (e.g., water, ethanol, DMF).[1][6][7] A co-ligand may also be added at this stage.[1]
- pH Adjustment: The pH of the solution may be adjusted using a base (e.g., NaOH) to facilitate the deprotonation of the carboxylic acid groups.
- Hydrothermal/Solvothermal Reaction: The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 90 and 180 °C) for a period ranging from a few hours to several days.[1][9]
- Isolation and Purification: After the reaction, the autoclave is cooled to room temperature.

 The crystalline product is collected by filtration, washed with the solvent used for the reaction to remove any unreacted starting materials, and then dried.





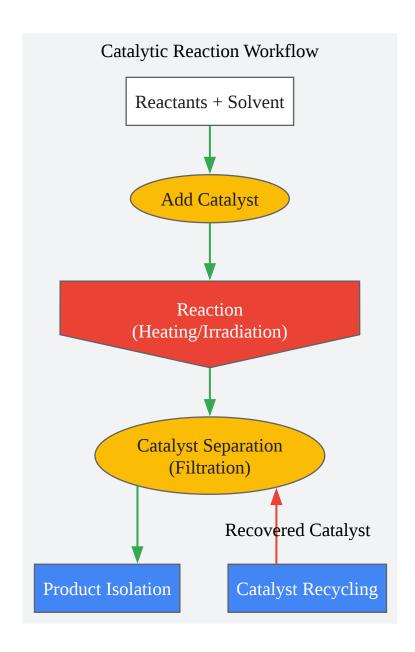
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General workflow for the synthesis of 5-AIPA supported catalysts.

General Procedure for Catalytic Reactions

- Reaction Setup: The catalyst is added to a reaction vessel containing the substrate(s) and a suitable solvent.
- Initiation: The reaction is initiated by adding a reagent (e.g., an oxidant, a base) or by applying an external stimulus such as heat, microwave irradiation, or UV light.[1][2][3][7]
- Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Product Isolation: After completion of the reaction, the catalyst is separated from the reaction mixture by filtration or centrifugation.[8] The product is then isolated from the filtrate by appropriate methods, such as extraction, distillation, or chromatography.
- Catalyst Recycling: The recovered catalyst is washed with a suitable solvent, dried, and can be reused for subsequent catalytic cycles to test its stability and reusability.[1][8]





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A typical workflow for a heterogeneous catalytic reaction.

Concluding Remarks

Catalysts supported by **5-aminoisophthalic acid** represent a promising and versatile class of materials for a wide range of organic transformations and environmental applications. The ability to tune the catalytic activity by varying the metal center and the overall framework structure provides a powerful tool for designing highly efficient and selective catalysts. The data presented in this guide highlights the significant potential of these materials, while the detailed



experimental protocols offer a foundation for further research and development in this exciting field. Future work may focus on the introduction of additional functional groups to the 5-AIPA linker to further enhance catalytic performance and explore new reaction pathways.[10]

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